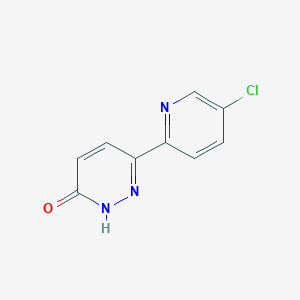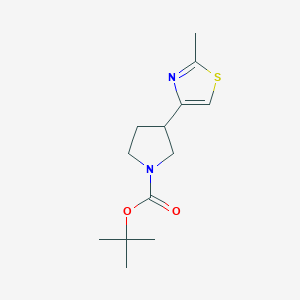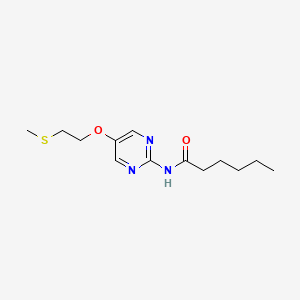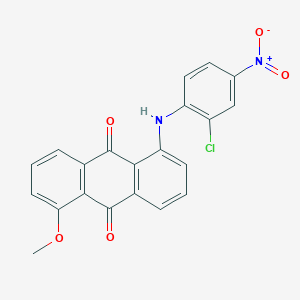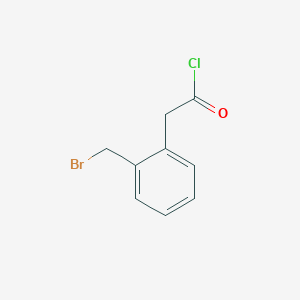
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound listed in the PubChem database
Análisis De Reacciones Químicas
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. Additionally, it is used in various industrial processes for the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound may exhibit distinct reactivity, stability, and biological activity, making it valuable for specific applications. Some similar compounds include CID 63015 and CID 63014 .
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO2/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2/h3-9,15,18H,10-11H2,1-2H3 |
Clave InChI |
VNEDJZCVRIKACP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazinyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B8657383.png)
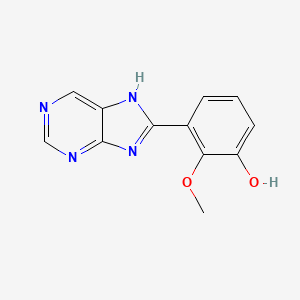
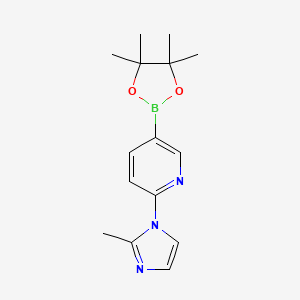
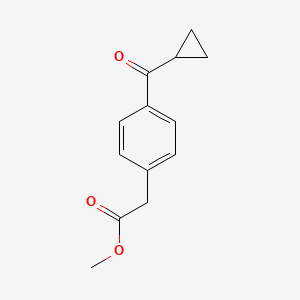
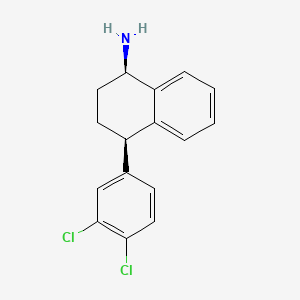
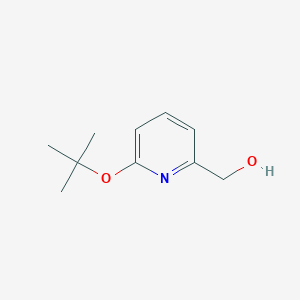
![4,5-dichloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657414.png)
